pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 159326-71-3
VCID: VC20836447
InChI: InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10)
SMILES: C1=CN2C(=C1)C(=O)NC=N2
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

CAS No.: 159326-71-3

Cat. No.: VC20836447

Molecular Formula: C6H5N3O

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one - 159326-71-3

Specification

CAS No. 159326-71-3
Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
IUPAC Name 3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Standard InChI InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10)
Standard InChI Key VYEHSYWBLDTUHX-UHFFFAOYSA-N
Isomeric SMILES C1=CN2C(=C1)C(=O)N=CN2
SMILES C1=CN2C(=C1)C(=O)NC=N2
Canonical SMILES C1=CN2C(=C1)C(=O)N=CN2

Introduction

Chemical Structure and Properties

Structural Features

Pyrrolo[2,1-f] triazin-4(3H)-one possesses a bicyclic structure with a pyrrole ring fused to a 1,2,4-triazinone ring. The fusion occurs between the nitrogen atom of the pyrrole and a nitrogen atom of the triazine ring, creating the characteristic [2,1-f] fusion pattern. The 4(3H)-one designation indicates the presence of a carbonyl group at position 4, with the hydrogen attached to the nitrogen at position 3.

Key Properties

The compound's heterocyclic nature, with multiple nitrogen atoms and a carbonyl group, contributes to its hydrogen bonding capabilities, which are crucial for its biological interactions. The aromatic pyrrole ring provides opportunities for π-stacking interactions with aromatic amino acid residues in target proteins, while the triazinone moiety offers additional hydrogen bond acceptor and donor sites.

Synthetic Methodologies

Multiple synthetic approaches have been developed for the preparation of pyrrolo[2,1-f] triazin-4(3H)-one derivatives. Two main synthetic routes have emerged as particularly significant, both involving N-imine intermediates .

Improved Synthetic Methods

Recent advancements have led to more efficient synthetic routes for pyrrolo[2,1-f] triazin-4(3H)-ones. A notable approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .

Synthesis via Intramolecular Cyclization

An alternative method involves the preparation of aminopyrrolocarbamate derivatives followed by regioselective intramolecular cyclization. The synthesis typically proceeds through the following steps:

  • Chlorination of 3-chloro-1H-pyrrole-2-carboxylic acid using Vilsmeier reagent

  • Amination to produce 1H-pyrrole-2-carboxamide

  • Formation of N-aminopyrrole using a NaOH/NH₄Cl/NaClO system

  • Reaction with EDC·HCl and Boc-L-alanine to yield aminopyrrolocarbamate

  • Final intramolecular cyclization to form pyrrolo[2,1-f] triazin-4(3H)-one

Cyclization Optimization

The efficiency of the final cyclization step is significantly influenced by reaction conditions. Research has shown that the presence and amount of triethylamine (Et₃N) plays a crucial role in the cyclization process. As indicated in investigations, the absence of Et₃N can result in no reaction, while excessive amounts lead to low yields of the desired products .

Biological Activities and Applications

Pyrrolo[2,1-f] triazin-4(3H)-one derivatives have demonstrated diverse biological activities, making them valuable scaffolds in drug discovery efforts.

Enzyme Inhibition Properties

These compounds have shown significant inhibitory activities against various enzymes, including:

  • Tankyrase inhibitors

  • Stearoyl CoA desaturase inhibitors

  • Eg5 inhibitors

  • Phosphoinositide 3-kinase (PI3K) inhibitors

Receptor Modulation

Pyrrolo[2,1-f] triazin-4(3H)-ones have also demonstrated activity as:

  • Melanin-concentrating hormone receptor (MCH)-R1 antagonists

  • CRF1 receptor antagonists

Applications in Drug Development

The biological versatility of pyrrolo[2,1-f] triazin-4(3H)-one derivatives has led to their investigation in multiple therapeutic areas. Numerous patent applications have described these compounds, particularly highlighting their potential as phosphoinositide 3-kinase (PI3K) inhibitors, which are relevant for cancer treatment, inflammatory disorders, and autoimmune diseases .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrrolo[2,1-f] triazin-4(3H)-one derivatives is crucial for optimizing their biological activities. Various structural modifications have been explored to enhance potency, selectivity, and pharmacokinetic properties.

Key Structural Elements

The core pyrrolo[2,1-f] triazin-4(3H)-one scaffold provides a framework for introducing diverse substituents that can modulate biological activity. Modifications at various positions of the bicyclic system have been investigated to determine their impact on biological properties.

Effect of Substituents

The nature and position of substituents on the pyrrolo[2,1-f] triazin-4(3H)-one core significantly influence biological activity. For instance, research has shown that certain substituents like 2-fluorophenyl and 4-cyanophenyl groups can affect the synthetic yields of precursors, which may subsequently impact the preparation of specific derivatives with desired biological profiles .

Synthesis Challenges and Solutions

Yield Optimization

The synthesis of pyrrolo[2,1-f] triazin-4(3H)-one derivatives presents several challenges, particularly in terms of yield optimization. Research has shown that the effect of base (specifically triethylamine) concentration significantly impacts the outcome of intramolecular cyclization reactions .

Table 1: Effect of Triethylamine on Cyclization Yield

EntryEquivalents of Et₃NYield of IntermediateYield of ProductCombined Yield (%)
10No reactionNo reaction0
21.0LowLow<30
3>2.5LowLow40

Acid-Assisted Rearrangement

Investigations into acid-assisted rearrangement have provided insights into alternative synthetic approaches. The work of Mazurkiewicz demonstrated that a mixture of O-imidoylation and N-imidoylation products could be obtained during cyclization reactions, with the distribution influenced by reaction conditions such as the presence of hydrogen halides and base captors .

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